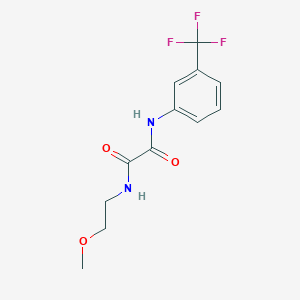
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, also known as HMQP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQP is a pivaloyloxymethyl prodrug of 6-hydroxymethyl-3-methyl-2-quinaldic acid (HMA), which is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been shown to have therapeutic effects in various diseases.
作用机制
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide exerts its therapeutic effects through the inhibition of DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH inhibition leads to a decrease in pyrimidine synthesis, which affects DNA and RNA synthesis, ultimately leading to cell death. In cancer cells, DHODH inhibition leads to the inhibition of cell proliferation and the induction of apoptosis. In autoimmune disorders, DHODH inhibition leads to a reduction in inflammation and autoimmunity. In viral infections, DHODH inhibition leads to the inhibition of viral replication.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to inhibit cell proliferation and induce apoptosis. In autoimmune disorders, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to reduce inflammation and autoimmunity. In viral infections, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to inhibit viral replication. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has also been shown to have low toxicity and good bioavailability in animal studies.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide in lab experiments is its potent and specific inhibition of DHODH, which makes it a valuable tool for studying the de novo pyrimidine biosynthesis pathway. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide also has low toxicity and good bioavailability, which makes it a safe and effective compound to use in animal studies. One limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide. One direction is the investigation of its therapeutic potential in other diseases, such as metabolic disorders and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, which would make it more accessible for research purposes. Additionally, the development of more potent and selective DHODH inhibitors based on the structure of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide could lead to the development of more effective therapies for various diseases.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline with pivaloyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained after purification through column chromatography.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, DHODH inhibition has been shown to have anti-proliferative effects on cancer cells, making it a promising target for cancer therapy. In autoimmune disorders, DHODH inhibition has been shown to reduce inflammation and autoimmunity. In viral infections, DHODH inhibition has been shown to have antiviral effects.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-6-11-20-16(12-15)13-17(21(26)24-20)14-25(22(27)23(2,3)4)18-7-9-19(28-5)10-8-18/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQQLYZQIICRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)


![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)

![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)

